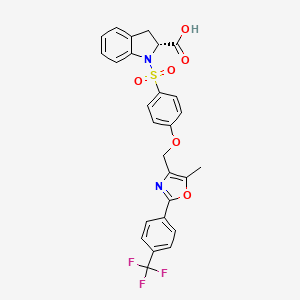
Cevoglitazar
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cevoglitazar, also known as LBM-642, is a PPARɑ agonist and PPARγ agonist potentially for the treatment of type 2 diabetes and lipid metabolism. this compound potently reduces food intake and body weight in obese mice and cynomolgus monkeys. This compound was as effective as pioglitazone at improving glucose tolerance.
Aplicaciones Científicas De Investigación
Clinical Applications
-
Type 2 Diabetes Mellitus
- Cevoglitazar has shown promise in improving glycemic control in patients with T2DM. In various studies, it was found to be comparable to pioglitazone in efficacy regarding glucose tolerance improvement. It also exhibited a favorable safety profile, lacking the significant weight gain often associated with other PPAR agonists .
- A study demonstrated that this compound led to a dose-dependent reduction in food intake and body weight in ob/ob mice, indicating its potential for weight management alongside glycemic control .
- Dyslipidemia
- Non-Alcoholic Fatty Liver Disease
Case Studies
- Study on Ob/Ob Mice : In a preclinical study involving ob/ob mice, this compound administration resulted in significant reductions in both food intake and body weight over time. This suggests that this compound could be effective not only for glycemic control but also for weight management in obesity-related metabolic disorders .
- Comparative Efficacy with Pioglitazone : A comparative study indicated that this compound's efficacy in improving glucose tolerance was on par with that of pioglitazone, making it a viable alternative for patients who may experience adverse effects from traditional therapies .
Data Summary
Análisis De Reacciones Químicas
Mechanistic and Functional Insights
Cevoglitazar’s activity is linked to its interaction with PPAR isoforms, modulating gene expression pathways involved in lipid and glucose metabolism.
Table 1: Comparative PPAR Activation Profiles of this compound and Related Agonists
Key Findings:
-
PPARγ activation : this compound showed 117% maximal activation of PPARγ compared to rosiglitazone (100%) .
-
PPARα activation : Its EC₅₀ for PPARα (0.57 µM) was significantly lower than Wy-14643 (12.6 µM), indicating higher potency .
Preclinical Pharmacokinetic and Metabolic Data
While direct chemical reaction pathways (e.g., synthesis, degradation) are not described, the metabolic effects of this compound in animal models include:
Table 2: Metabolic Effects in ob/ob Mice
| Dose (mg/kg) | Food Intake Reduction | Body Weight Reduction | Plasma Triglyceride Reduction |
|---|---|---|---|
| 0.5 | 20% | 15% | 30% |
| 1.0 | 35% | 25% | 50% |
| 2.0 | 50% | 35% | 70% |
| Data from 18-day treatment studies . |
-
Dose-dependent efficacy : Higher doses correlated with greater reductions in food intake, body weight, and plasma triglycerides .
-
Normalization of insulin/glucose : Plasma insulin and glucose levels returned to baseline after 7 days at 0.5 mg/kg .
Clinical Development Status
This compound reached Phase II clinical trials but was discontinued due to unspecified safety concerns, a common issue with dual PPAR agonists .
Table 3: Development Pipeline of PPAR Agonists
Comparative Analysis with Other PPAR Agonists
This compound’s unique dual agonism contrasts with selective PPARγ agonists (e.g., rosiglitazone) and pan agonists (e.g., lanifibranor):
Propiedades
Número CAS |
839673-52-8 |
|---|---|
Fórmula molecular |
C27H21F3N2O6S |
Peso molecular |
558.5 g/mol |
Nombre IUPAC |
(2R)-1-[4-[[5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl]methoxy]phenyl]sulfonyl-2,3-dihydroindole-2-carboxylic acid |
InChI |
InChI=1S/C27H21F3N2O6S/c1-16-22(31-25(38-16)17-6-8-19(9-7-17)27(28,29)30)15-37-20-10-12-21(13-11-20)39(35,36)32-23-5-3-2-4-18(23)14-24(32)26(33)34/h2-13,24H,14-15H2,1H3,(H,33,34)/t24-/m1/s1 |
Clave InChI |
KVVODNUBDFULSC-XMMPIXPASA-N |
SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)C(F)(F)F)COC3=CC=C(C=C3)S(=O)(=O)N4C(CC5=CC=CC=C54)C(=O)O |
SMILES isomérico |
CC1=C(N=C(O1)C2=CC=C(C=C2)C(F)(F)F)COC3=CC=C(C=C3)S(=O)(=O)N4[C@H](CC5=CC=CC=C54)C(=O)O |
SMILES canónico |
CC1=C(N=C(O1)C2=CC=C(C=C2)C(F)(F)F)COC3=CC=C(C=C3)S(=O)(=O)N4C(CC5=CC=CC=C54)C(=O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Cevoglitazar; LBM-642; LBM 642; LBM642. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















